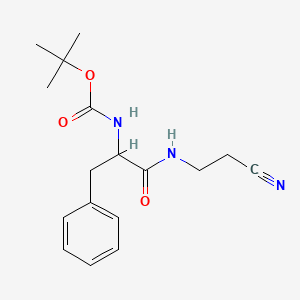
Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide is a synthetic compound used in various scientific research applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanoethyl group, and a phenylalaninamide backbone. This compound is often utilized in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyanoethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenylalaninamide compounds .
Wissenschaftliche Forschungsanwendungen
Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide has several scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the cyanoethyl group can participate in various transformations. The phenylalaninamide backbone allows for incorporation into peptides and proteins, facilitating studies on protein function and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)glycineamide
- Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)valineamide
- Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)leucineamide
Uniqueness
Nalpha-(tert-Butoxycarbonyl)-N-(2-cyanoethyl)phenylalaninamide is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where controlled reactivity is essential.
Eigenschaften
CAS-Nummer |
131085-22-8 |
|---|---|
Molekularformel |
C17H23N3O3 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
tert-butyl N-[1-(2-cyanoethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-14(15(21)19-11-7-10-18)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,11-12H2,1-3H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
BITITUSYBXFCCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















